3-Azido-5-ethyl-6-phenylphenanthridinium
Description
Properties
CAS No. |
74444-56-7 |
|---|---|
Molecular Formula |
C21H17N4+ |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-diazonioimino-5-ethyl-6-phenylphenanthridine |
InChI |
InChI=1S/C21H17N4/c1-2-25-20-14-16(23-24-22)12-13-18(20)17-10-6-7-11-19(17)21(25)15-8-4-3-5-9-15/h3-14H,2H2,1H3/q+1 |
InChI Key |
KQJYORQORQPEQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=N[N+]#N)C=CC2=C3C=CC=CC3=C1C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phenanthridinium Derivatives
The structural and functional properties of 3-azido-5-ethyl-6-phenylphenanthridinium are best contextualized against related phenanthridinium compounds:
Ethidium Bromide
- Structure: Lacks azido groups; features amino and phenyl substituents.
- Properties : Strong fluorescence upon DNA intercalation, high mutagenicity due to intercalation-induced DNA damage.
- Applications : Widely used as a nucleic acid stain in gel electrophoresis.
- Key Difference : The azido group in this compound enables photo-crosslinking, a feature absent in ethidium bromide .
Diazido Ethidium Analogs
- Structure : Contains two azido groups (e.g., 3,8-diazido-5-ethyl-6-phenylphenanthridinium).
- Properties: Further reduced fluorescence compared to monoazide derivatives; enhanced photo-crosslinking efficiency.
- Applications : Used in advanced DNA-protein interaction studies.
- Key Difference: Monoazide derivatives like this compound balance moderate crosslinking with residual DNA-binding affinity, whereas diazides prioritize covalent bond formation over intercalation .
Amino-Substituted Phenanthridinium Derivatives
- Example: 3-Amino-5-ethyl-6-phenylphenanthridinium.
- Properties: Enhanced fluorescence and stronger DNA intercalation due to the electron-donating amino group.
- Applications : Fluorescent probes for live-cell imaging.
- Key Difference : The azido group in this compound introduces photoreactivity but diminishes fluorescence .
Comparative Data Table
*Estimated based on ethidium bromide’s molecular weight and substituent additions. Exact values require experimental validation.
Functional Comparison with Non-Phenanthridinium Azido Compounds**
While this compound is a phenanthridinium dye, azido groups are also critical in unrelated compounds like 3'-azido-3'-deoxythymidine (AZT) . AZT, a nucleoside analog, uses its azido group to terminate viral DNA synthesis, contrasting with the phenanthridinium derivative’s role in DNA intercalation and crosslinking . This highlights the azido group’s versatility in mediating distinct biochemical mechanisms depending on molecular context.
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